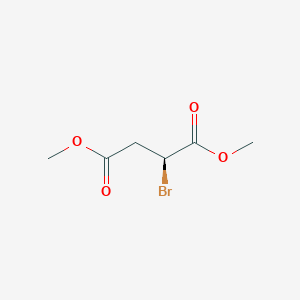

(S)-Dimethyl bromosuccinate

Description

Significance of Chiral Succinate (B1194679) Derivatives in Modern Chemical Research

Chiral succinate derivatives are a class of compounds that hold considerable importance in modern chemical research, primarily due to their role as fundamental building blocks for the synthesis of a wide array of biologically active molecules. nih.govresearchgate.net Many natural products and pharmaceuticals contain a functionalized succinate core, making the development of methods to synthesize chiral succinates a key area of investigation. nih.gov The chirality within these derivatives is often pivotal to their biological function, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net

The applications of chiral succinate derivatives are diverse, ranging from their use in the creation of peptidomimetics and β-amino acids to their incorporation into therapeutics. researchgate.net For instance, they are key components in the synthesis of anti-inflammatory agents, antiviral compounds, and matrix metalloproteinase (MMP) inhibitors. nih.gov The development of stereoselective methods, including catalytic enantioselective approaches and the use of chiral auxiliaries, has been instrumental in providing access to enantiomerically pure succinate derivatives, thereby facilitating the synthesis of complex and specific bioactive molecules. nih.gov

Role of (S)-Dimethyl Bromosuccinate (B1262339) as a Chiral Building Block

(S)-Dimethyl bromosuccinate serves as a quintessential chiral building block, providing a readily available source of chirality for asymmetric synthesis. nih.gov Its utility stems from its predefined stereochemistry at the C2 position, which can be transferred to new, more complex molecules. The primary mode of its application involves the nucleophilic substitution of the bromine atom. nih.gov This reaction allows for the introduction of a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with retention or inversion of configuration, depending on the reaction mechanism.

This predictable reactivity makes this compound a valuable precursor for the enantioselective synthesis of various chiral compounds. It is employed in the synthesis of pharmaceuticals and agrochemicals where a specific enantiomer is required for biological activity. nih.gov The ester functionalities can also be selectively hydrolyzed or modified, further expanding its synthetic potential and allowing for the creation of a diverse library of chiral molecules from a single starting material.

Interactive Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H9BrO4 |

| Chirality | (S)-enantiomer |

| Key Functional Groups | Bromine atom, Two dimethyl ester groups |

| Primary Reactivity | Nucleophilic substitution at the bromine-bearing carbon |

| Main Application | Chiral building block in asymmetric synthesis |

Historical Context and Evolution of Research in Chiral Bromosuccinate Chemistry

The development and use of chiral bromosuccinates like this compound are intrinsically linked to the broader history of stereochemistry and asymmetric synthesis. The concept of chirality was first recognized in the 19th century, but it was not until the mid-20th century that the critical importance of stereoisomerism in biological systems, tragically highlighted by the thalidomide (B1683933) disaster, became widely appreciated. wikipedia.org This event spurred significant research into methods for obtaining enantiomerically pure compounds.

Early approaches to enantioselective synthesis often relied on chiral pool synthesis, where a readily available chiral natural product is used as a starting material. wikipedia.org The evolution of this field saw the development of chiral auxiliaries, which are chiral molecules that can be temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org

The specific use of brominated succinic acid derivatives has roots in the broader development of stereoselective halogenation reactions. alrasheedcol.edu.iq The ability to control the stereochemical outcome of reactions involving the addition of bromine to double bonds or the substitution of alpha-hydrogens in carbonyl compounds was a significant advancement. alrasheedcol.edu.iqmasterorganicchemistry.com The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) for allylic and benzylic bromination, is a classic example of the synthetic utility of brominated succinimide (B58015) derivatives. masterorganicchemistry.com Over time, the focus shifted towards catalytic asymmetric methods, which are more atom-economical and elegant. The development of chiral catalysts for a variety of transformations has revolutionized the synthesis of chiral molecules, including derivatives of succinic acid. nih.gov The synthesis of chiral succinates has evolved from classical resolution and the use of stoichiometric chiral auxiliaries to more sophisticated catalytic enantioselective methods. nih.gov

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to expand, driven by the demand for new and efficient methods to synthesize complex chiral molecules. Researchers are actively exploring its use in the synthesis of novel bioactive compounds with potential therapeutic applications. nih.gov Its role as a versatile building block is being leveraged in the development of more intricate molecular architectures.

A significant area of future development lies in its application in materials science. The chiral nature of this compound makes it an attractive monomer or building block for the creation of chiral polymers and materials with unique optical or electronic properties. acs.org

Furthermore, there is growing interest in utilizing this compound and its derivatives as chiral ligands in asymmetric catalysis. nih.gov The development of new catalytic systems where the chirality is derived from a succinate backbone could open up new avenues for enantioselective transformations. The ongoing quest for more sustainable and efficient synthetic methods will likely drive further innovation in the application of this compound, including its use in biocatalytic and flow chemistry processes.

Interactive Table 2: Applications and Research Directions for this compound

| Area | Application/Direction |

|---|---|

| Organic Synthesis | Precursor for enantiomerically pure pharmaceuticals and agrochemicals. nih.gov |

| Synthesis of complex natural products and their analogues. | |

| Materials Science | Building block for chiral polymers and functional materials. acs.org |

| Asymmetric Catalysis | Potential as a chiral ligand for metal-catalyzed reactions. nih.gov |

| Methodology Development | Use in novel synthetic strategies and reaction cascades. |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-bromobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMYJITHXYRMA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997356 | |

| Record name | Dimethyl 2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-24-9, 760-90-7 | |

| Record name | 1,4-Dimethyl (2S)-2-bromobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-bromobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of S Dimethyl Bromosuccinate

Nucleophilic Substitution Reactions at the bromine Center

The bromine atom in (S)-dimethyl bromosuccinate (B1262339) is a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing complex chiral molecules.

Nucleophilic substitution at the chiral carbon of (S)-dimethyl bromosuccinate predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. smolecule.comyoutube.com This mechanism is characterized as a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the bromide leaving group departs. youtube.com

The SN2 reaction involves a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. quora.comyoutube.com This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Br bond's lowest unoccupied molecular orbital (LUMO), which is an antibonding σ* orbital. As the nucleophile forms a new bond with the carbon, the C-Br bond breaks. The reaction proceeds through a high-energy transition state in which the central carbon atom is transiently pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. youtube.comyoutube.com For a brief moment in this transition state, the three non-reacting groups on the carbon atom lie in a single plane (trigonal planar geometry). youtube.com The rate of this bimolecular reaction is dependent on the concentration of both the this compound substrate and the nucleophile. youtube.com

A hallmark of the SN2 mechanism is the predictable stereochemical outcome. The backside attack of the nucleophile forces the three other substituents on the chiral carbon to "flip" to the other side, much like an umbrella inverting in a strong wind. wikipedia.orgyoutube.com This process is known as Walden inversion, named after its discoverer, Paul Walden. wikipedia.orgbyjus.compressbooks.pub

Consequently, nucleophilic substitution reactions on this compound proceed with a complete inversion of configuration at the stereocenter. The (S)-enantiomer of the reactant is converted into the (R)-enantiomer of the product. smolecule.comwikipedia.org This stereospecificity is highly valuable in organic synthesis, as it allows for the precise control of stereochemistry in the target molecule, transferring the chirality of the starting material to the product. Stereoretention is not observed in the SN2 displacement reactions of this compound.

The activated C-Br bond in this compound can be attacked by a variety of nucleophiles, particularly "soft" nucleophiles which are effective in SN2 reactions. smolecule.com

Amines: Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the bromide to form substituted aspartic acid derivatives. These reactions are fundamental in the synthesis of amino acids and peptidomimetics.

Thiols: Sulfur nucleophiles, particularly thiolates (RS⁻), are excellent nucleophiles for SN2 reactions and react efficiently with this compound. smolecule.com For instance, benzylthiolate has been shown to react with a second-order rate constant of 1.3 × 10⁻³ M⁻¹ s⁻¹ in acetonitrile at 25 °C. smolecule.com These reactions lead to the formation of sulfur-substituted succinate (B1194679) derivatives, such as cysteine analogues.

Alcohols: Alcohols are generally weak nucleophiles and react slowly with alkyl halides. To facilitate the substitution, the alcohol is typically deprotonated by a base to form the much more nucleophilic alkoxide ion (RO⁻). The resulting reaction yields ether derivatives.

Organometallics: The use of common organometallic reagents like Grignard reagents (RMgX) is complicated by their high basicity and their tendency to react with the ester carbonyl groups rather than performing an SN2 displacement on the C-Br bond. masterorganicchemistry.comlibretexts.org However, less reactive organometallic compounds, such as organocuprates (Gilman reagents, R₂CuLi), are known to be effective in SN2 reactions with alkyl halides while having lower reactivity towards esters. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This allows for the formation of a new carbon-carbon bond at the chiral center with inversion of configuration. wikipedia.org

The nucleophilic substitution reactions of this compound provide a powerful platform for the synthesis of a wide array of chiral, functionalized succinate derivatives. By choosing the appropriate nucleophile, various functional groups can be introduced with high stereochemical control. This versatility makes this compound a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. smolecule.com

| Nucleophile Class | Example Nucleophile | Product Structure Type | Resulting Derivative Class |

|---|---|---|---|

| Amines | R₂NH | (R)-Dimethyl aminouccinate | Amino Acid Derivatives |

| Thiols/Thiolates | RSH / RS⁻ | (R)-Dimethyl (alkylthio)succinate | Sulfur-Containing Acid Derivatives |

| Alcohols/Alkoxides | ROH / RO⁻ | (R)-Dimethyl alkoxysuccinate | Ether Derivatives |

| Organocuprates | R₂CuLi | (R)-Dimethyl alkylsuccinate | Alkyl-Substituted Succinates |

Ester Group Reactivity

In addition to the reactivity at the bromine center, the two methyl ester groups of this compound can undergo characteristic reactions of carboxylic acid derivatives, most notably transesterification and hydrolysis. These reactions are typically slower than the substitution at the C-Br bond and often require catalysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to replace one or both of the methoxy (B1213986) groups (-OCH₃) with a new alkoxy group (-OR'). The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant (R'-OH) is typically used in large excess or as the solvent, which shifts the reaction equilibrium toward the products. masterorganicchemistry.com This process allows for the modification of the ester groups to alter the solubility and reactivity of the molecule.

Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. The hydrolysis of this compound to (S)-2-bromosuccinic acid and methanol can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process where a proton source, such as a strong mineral acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. jcsp.org.pk

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid.

Enzymatic hydrolysis of succinate esters has also been documented in biological systems, indicating that specific esterases can catalyze this transformation under physiological conditions. nih.gov

Selective Reductions of Ester Functionalities

The selective reduction of one ester group in a diester molecule is a challenging yet valuable transformation in organic synthesis. In the case of this compound, the two ester groups are electronically distinct due to the presence of the adjacent bromine atom, which can influence their reactivity towards reducing agents.

Research into the selective reduction of unsymmetrical diesters has shown that factors such as steric hindrance and electronic effects play a crucial role in determining the chemoselectivity of the reaction. For instance, in compounds with differing steric environments around the ester groups, milder reducing agents like sodium borohydride can exhibit selectivity. While specific studies on the selective reduction of this compound are not extensively documented in readily available literature, general principles of ester reduction can be applied.

The ester group alpha to the bromine atom is electronically withdrawn, potentially making it more susceptible to nucleophilic attack by a hydride reagent. Conversely, the steric bulk of the bromine atom might hinder the approach of the reducing agent to this same ester group. The outcome of the reduction would therefore depend on the interplay of these opposing effects and the specific reducing agent and reaction conditions employed.

Table 1: General Reactivity of Ester Groups with Common Hydride Reducing Agents

| Reducing Agent | General Reactivity with Esters | Potential for Selectivity |

| Sodium Borohydride (NaBH₄) | Generally unreactive or slow with esters at room temperature. | Can exhibit selectivity based on steric and electronic differences, especially at low temperatures or with activating groups. |

| Lithium Borohydride (LiBH₄) | More reactive than NaBH₄; reduces esters to alcohols. | May offer some selectivity based on steric factors. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent; reduces most carbonyl compounds, including esters, to alcohols. | Generally not selective for one ester group over another in a simple diester. |

| Diisobutylaluminum Hydride (DIBAL-H) | Can reduce esters to aldehydes at low temperatures. | Can exhibit selectivity based on reaction conditions and substrate structure. nih.gov |

Further research is required to systematically investigate the selective reduction of the ester functionalities in this compound and to establish reliable protocols for obtaining the corresponding mono-alcohols or aldehydes with high regioselectivity.

Carbonyl-Related Transformations

The ester carbonyl groups in this compound can undergo various transformations, including those involving the formation of enolates.

Enolization and Alpha-Functionalization Adjacent to Esters

The methylene (B1212753) protons alpha to the ester group not bearing the bromine atom in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the alpha-position.

The formation of the enolate is a critical step, and the choice of base and reaction conditions can influence the regioselectivity if there were other acidic protons. In the case of this compound, the protons on the carbon bearing the bromine are generally not considered for deprotonation under typical enolate formation conditions. The primary site of deprotonation is the CH₂ group. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. nih.gov

Once formed, the enolate can participate in S(_N)2 reactions with alkyl halides to form new carbon-carbon bonds. libretexts.org This alkylation reaction is a fundamental strategy for elaborating the carbon skeleton of the molecule. The stereochemical outcome of such an alkylation would be of significant interest, as the existing stereocenter could potentially direct the approach of the electrophile, leading to diastereoselective functionalization. While specific studies on the diastereoselective alkylation of the enolate of this compound are not widely reported, the principles of chiral auxiliary-directed alkylations suggest that the stereochemistry of the product can be controlled. nih.gov

Table 2: Key Considerations for the Alkylation of the this compound Enolate

| Factor | Description |

| Base | Strong, non-nucleophilic bases like LDA are preferred for complete enolate formation. |

| Electrophile | Typically primary or secondary alkyl halides for efficient S(_N)2 reaction. Tertiary halides may lead to elimination. libretexts.org |

| Solvent | Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the metal cation of the base and the enolate. |

| Temperature | Low temperatures (e.g., -78 °C) are often employed to control the reaction and minimize side reactions. |

| Stereoselectivity | The existing chiral center at the carbon bearing the bromine may influence the facial selectivity of the alkylation, potentially leading to a diastereomeric excess of one product. |

Elimination Reactions

This compound can undergo elimination reactions to form unsaturated succinate esters, such as dimethyl fumarate and dimethyl maleate (B1232345). These reactions involve the removal of the bromine atom and a proton from the adjacent carbon, leading to the formation of a carbon-carbon double bond. The mechanism and stereochemical outcome of these eliminations are of significant interest.

Mechanistic Studies of E1 and E2 Pathways

Elimination reactions can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. The favored pathway depends on several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature. libretexts.orgchemistrysteps.com

E2 Mechanism: This is a one-step, concerted process where the base removes a proton from the beta-carbon at the same time as the leaving group (bromide) departs. This mechanism is favored by strong, non-hindered bases and requires a specific anti-periplanar geometry between the proton being removed and the leaving group. libretexts.org

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. This pathway is favored by weak bases, polar protic solvents, and substrates that can form stable carbocations. masterorganicchemistry.com

For this compound, a secondary alkyl bromide, both E1 and E2 pathways are possible. The use of a strong base, such as an alkoxide, would strongly favor the E2 mechanism. Conversely, solvolysis in a polar protic solvent with a weak base would favor the E1 pathway.

Formation of Unsaturated Succinate Esters

The elimination of HBr from this compound leads to the formation of either dimethyl fumarate (the E-isomer) or dimethyl maleate (the Z-isomer). The ratio of these products is determined by the reaction mechanism and the stereochemical constraints of the transition state.

Under E2 conditions, the requirement for an anti-periplanar arrangement of the departing proton and bromide dictates the stereochemistry of the resulting alkene. By considering the Newman projections of the different staggered conformations of this compound, one can predict the likely major product. Elimination from the more stable conformer, where bulky groups are anti to each other, generally leads to the more stable alkene (trans or E), in this case, dimethyl fumarate.

Diastereoselective Elimination Strategies

Controlling the diastereoselectivity of elimination reactions to favor one geometric isomer over the other is a key challenge in organic synthesis. For this compound, achieving high selectivity for either dimethyl fumarate or dimethyl maleate would be synthetically valuable.

Strategies to control the E/Z selectivity in elimination reactions often involve modifying the substrate or the reaction conditions to favor a specific transition state geometry. For E2 reactions, the use of bulky bases can sometimes lead to the formation of the less substituted (Hofmann) product, although this is less relevant to the E/Z selectivity in this case. msu.edu The choice of solvent can also influence the transition state and thus the product ratio.

While specific, highly diastereoselective elimination strategies for this compound are not well-documented, the principles of stereocontrolled elimination from acyclic systems can be applied. For example, the conformation of the substrate leading to the E2 transition state can be influenced by the presence of coordinating groups or by the use of specific bases that may favor a particular geometry. Further investigation into the base, solvent, and temperature effects on the elimination of this compound is needed to develop highly diastereoselective methods for the synthesis of either dimethyl fumarate or dimethyl maleate.

Radical-Mediated Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The C-Br bond in α-bromo esters like this compound can be cleaved homolytically to form a carbon-centered radical at the α-position. This process is typically initiated by radical initiators or by the input of energy in the form of light or heat. The resulting α-carbonyl radical is stabilized by the adjacent ester group through resonance, which delocalizes the unpaired electron onto the carbonyl oxygen.

While specific studies detailing the homolytic cleavage of enantiopure this compound are not extensively documented, the general mechanism for α-bromo esters involves the formation of a planar or rapidly inverting radical intermediate. The stereochemical outcome of subsequent reactions involving this radical will depend on the nature of the trapping agent and the reaction conditions. If the radical is truly planar and achiral, a racemic mixture of products would be expected. However, factors such as the presence of a chiral environment or a rapid reaction rate compared to the rate of racemization could potentially lead to some degree of stereochemical retention.

The generation of radical intermediates from this compound can be facilitated by various initiators and by photolysis.

Chemical Initiators: Radical initiators are compounds that readily decompose into free radicals upon heating or irradiation. Common initiators for reactions involving alkyl halides include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These initiators generate radicals that can then abstract the bromine atom from this compound, propagating a radical chain reaction.

Photochemical Initiation: Ultraviolet (UV) or visible light can also induce the homolytic cleavage of the C-Br bond in α-bromo esters. The energy from the light is absorbed by the molecule, leading to the promotion of an electron to an antibonding orbital and subsequent bond dissociation. Photochemical methods offer a mild and often more selective way to generate radicals compared to thermal methods.

The following table summarizes common conditions for initiating radical reactions with alkyl bromides, which are applicable to this compound.

| Initiation Method | Initiator/Condition | Typical Reaction Temperature |

| Thermal | Azobisisobutyronitrile (AIBN) | 80-100 °C |

| Benzoyl Peroxide | 80-100 °C | |

| Photochemical | UV light (e.g., 254 nm) | Room Temperature |

| Visible light with a photosensitizer | Room Temperature |

Metal-Catalyzed Coupling Reactions

The bromine moiety in this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

A variety of metal-catalyzed cross-coupling reactions have been developed for the reaction of α-bromo esters with a wide range of organometallic reagents. While many of these studies have been performed on racemic α-bromo esters, the principles are directly applicable to the (S)-enantiomer.

Negishi Coupling: Palladium- or nickel-catalyzed coupling of organozinc reagents with organic halides is a powerful tool for C-C bond formation. Cobalt-catalyzed enantioselective Negishi cross-coupling of racemic α-bromo esters with arylzinc reagents has been reported to produce α-arylalkanoic esters with high yields and enantioselectivities thieme-connect.comamanote.comresearchgate.net. A radical pathway is often proposed for these cobalt-catalyzed reactions thieme-connect.com.

Suzuki Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides. While less common for secondary alkyl halides due to potential β-hydride elimination, methods for the Suzuki coupling of α-bromo esters have been developed.

Hiyama Coupling: Nickel-catalyzed asymmetric Hiyama cross-couplings of racemic α-bromo esters with organosilanes have been shown to provide α-aryl esters in good enantiomeric excess nih.gov.

Kumada Coupling: This reaction involves the coupling of Grignard reagents with organic halides, typically catalyzed by nickel or palladium complexes.

The table below provides an overview of selected metal-catalyzed cross-coupling reactions applicable to α-bromo esters.

| Coupling Reaction | Metal Catalyst | Organometallic Reagent | Resulting Bond |

| Negishi | Ni, Pd, Co | R-ZnX | C-C (sp³-sp², sp³-sp³) |

| Suzuki | Pd | R-B(OR)₂ | C-C (sp³-sp²) |

| Hiyama | Ni, Pd | R-SiR'₃ | C-C (sp³-sp²) |

| Kumada | Ni, Pd | R-MgX | C-C (sp³-sp², sp³-sp³) |

Enantioconvergent catalysis is a powerful strategy where a racemic starting material is converted into a single enantiomer of the product. This is typically achieved using a chiral catalyst that reacts at different rates with the two enantiomers of the starting material, often through a process that involves a common intermediate that can be stereoselectively converted to the desired product.

Numerous studies have focused on the enantioconvergent cross-coupling of racemic α-bromo esters using chiral nickel and cobalt catalysts. For instance, cobalt-bisoxazoline complexes have been effectively used in the Negishi coupling of racemic α-bromo esters with arylzinc reagents to afford α-aryl esters with high enantioselectivity thieme-connect.comamanote.comresearchgate.net. These reactions often proceed through radical intermediates, where the chiral catalyst controls the stereochemical outcome of the C-C bond formation.

While these enantioconvergent methods are designed for racemic starting materials, the development of stereospecific or stereoretentive cross-coupling reactions for enantiopure α-bromo esters like this compound is an area of active research. A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. Achieving high stereospecificity in cross-coupling reactions of secondary alkyl halides can be challenging due to the potential for racemization of the intermediate organometallic species or radical intermediates. However, the use of appropriate chiral ligands and reaction conditions can favor stereoretention or stereoinversion, allowing for the synthesis of enantiopure products from enantiopure starting materials. Nickel-catalyzed stereospecific cross-coupling reactions of benzylic ethers and esters have been reported to proceed with either inversion or retention of stereochemistry depending on the reaction conditions, demonstrating the feasibility of such transformations nih.govnih.govescholarship.org.

Stereochemical Control and Asymmetric Induction in S Dimethyl Bromosuccinate Chemistry

Fundamental Principles of Stereoisomerism and Chirality in Bromosuccinates

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms. wikipedia.org This phenomenon is central to the chemistry of (S)-Dimethyl bromosuccinate (B1262339). The key to its stereochemical identity is the concept of chirality. A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. smolecule.com The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. smolecule.com

In dimethyl bromosuccinate, the carbon atom to which the bromine atom is attached (C2) is a stereocenter. It is bonded to a bromine atom, a hydrogen atom, a methoxycarbonyl group (-COOCH₃), and a carboxymethyl group (-CH₂COOCH₃). This arrangement allows the molecule to exist as two non-superimposable mirror images known as enantiomers: (S)-Dimethyl bromosuccinate and (R)-Dimethyl bromosuccinate. smolecule.com

Enantiomers : These are pairs of stereoisomers that are mirror images of each other. They have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. wikipedia.org

Diastereomers : When a molecule has two or more stereocenters, it can exist as stereoisomers that are not mirror images of each other. These are called diastereomers. Diastereomers have different physical and chemical properties. For instance, if this compound reacts to form a new stereocenter, two diastereomers can be produced, which can often be separated by standard laboratory techniques like chromatography.

The "(S)" designation in this compound refers to the absolute configuration at the chiral C2 center, as determined by the Cahn-Ingold-Prelog priority rules. The specific stereochemistry of this starting material is crucial for its application in asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer. smolecule.com

Chiral Catalyst and Ligand Design for Asymmetric Transformations

To achieve high levels of stereocontrol, chemists often employ chiral catalysts. These catalysts create a chiral environment for the reaction, directing the formation of one enantiomer over the other. This approach, known as asymmetric catalysis, is highly efficient as a small amount of catalyst can generate a large quantity of chiral product.

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric transformations.

Iridium Complexes : Chiral iridium complexes are particularly effective in asymmetric hydrogenation reactions. nih.govcore.ac.uk For instance, in the hydrogenation of a prochiral alkene derived from a succinate (B1194679), a chiral iridium catalyst can deliver hydrogen to one face of the double bond selectively, leading to a product with high enantiomeric excess (e.e.). While direct hydrogenation of this compound is not typical, related succinate derivatives can be synthesized and then undergo highly enantioselective hydrogenations catalyzed by Ir-complexes bearing chiral phosphine-based ligands. bit.edu.cnchinesechemsoc.org These catalysts have demonstrated high activity and enantioselectivity for a variety of substrates, achieving excellent yields and ee's under mild conditions. core.ac.uk

Copper Complexes : Copper catalysts, often paired with chiral ligands like N-heterocyclic carbenes (NHCs) or phosphines, are widely used in asymmetric conjugate addition reactions. nih.govresearchgate.net A typical application would involve the reaction of an organometallic reagent (like a Grignard or organozinc reagent) with an α,β-unsaturated ester derived from succinic acid. The chiral copper catalyst coordinates to the substrate and directs the nucleophile to one of the two enantiotopic faces of the double bond, thereby establishing a new stereocenter with high enantioselectivity. nih.govresearchgate.net This method allows for the formation of new carbon-carbon bonds with excellent stereocontrol.

| Catalyst System | Reaction Type | Substrate Class | Typical Selectivity |

| Chiral Iridium-Diamine | Asymmetric Transfer Hydrogenation | Ketones | Up to 99% e.e. nih.gov |

| Chiral Copper-SimplePhos | Asymmetric Conjugate Addition | Cyclic Enones | Up to 98.6% e.e. nih.gov |

| Chiral Copper-NHC | Asymmetric Conjugate Addition | Michael Acceptors | Up to 93% e.e. researchgate.net |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of metals. nih.gov This field has provided powerful tools for the α-functionalization of carbonyl compounds. For a substrate like dimethyl succinate, a chiral amine catalyst (such as a proline derivative) can react to form a transient chiral enamine. This enamine can then react with an electrophile (E⁺), with the chiral catalyst directing the electrophile's approach to one face of the enamine.

This strategy is effective for various transformations, including α-halogenation, α-amination, and α-oxidation. nih.govorganic-chemistry.org For example, the enantioselective α-bromination of an aldehyde or ketone can be achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a chiral organocatalyst. wikipedia.orgorganic-chemistry.org This approach could be adapted to functionalize succinate derivatives, creating new chiral building blocks with high enantiopurity. nih.gov

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases (e.g., an aqueous and an organic phase). acsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to the other, enabling the reaction to occur.

In asymmetric PTC, a chiral phase-transfer catalyst is used. These catalysts, often derived from cinchona alkaloids, can form a chiral ion pair with a nucleophile (e.g., an enolate derived from a succinate ester). This chiral complex then reacts in the organic phase, and the catalyst's structure shields one face of the nucleophile, leading to a stereoselective reaction. Asymmetric PTC has been successfully applied to the α-alkylation of carbonyl compounds, allowing for the construction of quaternary carbon centers with high enantioselectivity. phasetransfer.comnih.gov This method is particularly attractive for industrial applications due to its operational simplicity and often mild reaction conditions. phasetransfer.com

Substrate Control and Auxiliary-Based Asymmetric Induction

In addition to catalyst-based strategies, the stereochemical outcome of a reaction can be controlled by the substrate itself or by temporarily attaching a chiral group.

Substrate Control : In substrate-controlled reactions, the chirality already present in the starting material, this compound, directs the stereochemistry of newly formed chiral centers. researchgate.net The existing stereocenter can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This effect is particularly pronounced in cyclic systems or through chelation control, where a reagent coordinates to multiple sites on the substrate, creating a rigid, ordered transition state. This inherent control is a key feature in the multistep synthesis of complex molecules where the initial stereochemistry of a building block is relayed through subsequent steps. nih.gov

Auxiliary-Based Asymmetric Induction : A powerful and reliable method for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. wikipedia.org It directs the stereochemical course of a reaction and is then removed to reveal the desired chiral product. wikipedia.orgsigmaaldrich.com

One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. blogspot.comyoutube.com For a succinate-type molecule, the carboxylic acid could be converted into an N-acyl oxazolidinone. Deprotonation would form a specific Z-enolate due to chelation with a Lewis acid (e.g., Bu₂BOTf). The bulky substituent on the chiral auxiliary then blocks one face of the enolate, forcing an electrophile to attack from the opposite face with high diastereoselectivity. blogspot.com After the reaction, the auxiliary can be cleaved and recovered for reuse. wikipedia.org This method provides a predictable and highly effective way to synthesize a wide range of chiral compounds. scielo.org.mx

| Auxiliary Type | Key Feature | Typical Application |

| Evans Oxazolidinones | Forms a rigid, chelated Z-enolate | Diastereoselective Aldol Reactions, Alkylations |

| Pseudoephedrine Amides | Configuration directed by the methyl group | Asymmetric Alkylation to form chiral carboxylic acids wikipedia.org |

| Camphorsultams | Provides high steric bias | Diels-Alder reactions, Alkylations |

Mechanistic Insights into Stereocontrol

The stereochemical outcome of chemical reactions involving this compound is a critical aspect of its utility in asymmetric synthesis. Understanding the underlying mechanisms that govern stereocontrol allows for the rational design of synthetic routes to enantiomerically pure target molecules. This section delves into the mechanistic details of stereocontrol, focusing on transition state analysis for enantioselectivity and the phenomenon of double inversion mechanisms in cyclization reactions.

Transition State Analysis for Enantioselectivity

The enantioselectivity observed in reactions of this compound is fundamentally determined by the relative energies of the diastereomeric transition states leading to the formation of different stereoisomers. Computational chemistry provides powerful tools to model these transient structures and rationalize the origins of stereochemical control.

In nucleophilic substitution reactions at the chiral carbon bearing the bromine atom, the stereochemical outcome is often dictated by the classic S(_N)2 mechanism. This mechanism proceeds through a single, concerted transition state where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.

For this compound, an S(_N)2 reaction with a nucleophile (Nu⁻) would proceed through a trigonal bipyramidal transition state. The three non-reacting substituents on the carbon atom lie in a plane, with the incoming nucleophile and the departing bromide ion occupying the two axial positions. The energy of this transition state is influenced by steric and electronic factors. For instance, bulky substituents on the nucleophile or the succinate backbone can increase steric hindrance in the transition state, affecting the reaction rate and potentially influencing stereoselectivity if other competing pathways exist.

While the S(_N)2 pathway itself is stereospecific, leading to inversion, enantioselectivity in a broader sense arises when a chiral reagent or catalyst is used, creating a diastereomeric relationship between the transition states. For example, if a chiral nucleophile is employed, two diastereomeric transition states are possible, one leading to the (R,R) or (R,S) product and the other to the (S,R) or (S,S) product. The difference in the free energy of activation ((\Delta\Delta G^\ddagger)) between these two transition states determines the enantiomeric excess (ee) of the product.

Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the geometries and energies of these diastereomeric transition states. These calculations can reveal the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, that stabilize one transition state over the other, thus explaining the observed enantioselectivity.

| Reaction Type | Key Transition State Features | Predicted Stereochemical Outcome | Factors Influencing Selectivity |

| S(_N)2 Substitution | Trigonal bipyramidal geometry | Inversion of configuration | Steric hindrance, nucleophile strength, solvent effects |

| Chiral Catalyst-mediated reaction | Diastereomeric transition states | Enantiomeric excess of one stereoisomer | Catalyst structure, non-covalent interactions |

Double Inversion Mechanisms in Cyclization Reactions

A classic example of a double inversion is the Walden cycle, where a chiral center undergoes two successive inversion reactions, ultimately returning to its original configuration. In the context of cyclization reactions involving this compound, a plausible scenario for a double inversion mechanism would involve an initial intramolecular nucleophilic attack, followed by a second intramolecular substitution.

Consider a hypothetical cyclization where a nucleophilic group within the same molecule displaces the bromide ion of this compound. This first step would proceed with an inversion of configuration at the carbon atom. If the resulting cyclic intermediate then undergoes a subsequent intramolecular ring-opening and re-closing reaction, where another nucleophilic attack occurs at the same carbon center, a second inversion of configuration would take place. The net result of these two sequential inversions would be the retention of the original stereochemistry.

The feasibility of a double inversion mechanism is highly dependent on the specific substrate and reaction conditions. Factors such as ring strain in the cyclic intermediate, the nature of the participating nucleophiles, and the solvent can all influence whether a double inversion pathway is favored over a single inversion or other competing mechanisms.

For example, the formation of a strained three- or four-membered ring in the initial cyclization step might be followed by a rapid ring-opening by another nucleophile present in the reaction mixture, leading to the second inversion. Computational studies can be instrumental in elucidating the energetic profiles of such pathways, comparing the activation barriers for the single versus double inversion routes to predict the likely stereochemical outcome.

| Step | Mechanistic Description | Stereochemical Consequence |

| Step 1: Intramolecular S(_N)2 Attack | A nucleophilic group within the molecule displaces the bromide ion. | Inversion of configuration at the chiral center. |

| Step 2: Intramolecular Ring Opening/Re-closing | A second nucleophilic attack occurs at the same chiral center, opening and reforming the ring. | A second inversion of configuration at the chiral center. |

| Net Result | Two sequential S(_N)2 reactions. | Retention of the original stereochemical configuration. |

Computational Chemistry and Spectroscopic Characterization of S Dimethyl Bromosuccinate and Its Derivatives

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those rooted in Density Functional Theory (DFT), are powerful methods for predicting the properties of (S)-Dimethyl bromosuccinate (B1262339) at the electronic level. While specific, in-depth computational research on this exact molecule is not extensively published, the principles of these methods allow for a robust theoretical characterization. The following sections describe the application of these techniques and present illustrative data representative of expected findings.

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. A DFT study, often using a basis set like B3LYP/6-311++G(d,p), would begin by optimizing the molecular geometry of (S)-Dimethyl bromosuccinate to find its lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The optimized geometry is crucial as it forms the basis for all other computational analyses. For this compound, key structural parameters would include the lengths of the carbon-oxygen double bonds of the ester groups, the carbon-bromine bond, and the stereocenter's tetrahedral geometry.

Interactive Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation (Note: This data is illustrative of typical results from a DFT study.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1=O1 | 1.21 Å |

| Bond Length | C4=O3 | 1.20 Å |

| Bond Length | C2-Br | 1.97 Å |

| Bond Length | C2-C3 | 1.53 Å |

| Bond Angle | O1-C1-C2 | 124.5° |

| Bond Angle | Br-C2-C3 | 110.2° |

| Dihedral Angle | Br-C2-C3-C4 | -65.8° |

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity indices can be calculated to quantify the molecule's chemical behavior.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ)

Interactive Table 2: Representative Frontier Orbital Energies and Calculated Reactivity Indices for this compound (Note: This data is illustrative.)

| Parameter | Symbol | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | -7.15 eV |

| LUMO Energy | ELUMO | -1.25 eV |

| HOMO-LUMO Gap | ΔE | 5.90 eV |

| Chemical Hardness | η | 2.95 eV |

| Electronegativity | χ | 4.20 eV |

| Electrophilicity Index | ω | 2.98 eV |

A relatively large HOMO-LUMO gap would indicate good kinetic stability. The distribution of the HOMO would likely be concentrated around the bromine and oxygen atoms, reflecting their lone pairs, while the LUMO would be centered on the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would be located around the carbonyl oxygen atoms.

Blue regions represent positive electrostatic potential, which is electron-deficient and susceptible to nucleophilic attack. These areas would be found near the hydrogen atoms and, most importantly, the carbon atom attached to the bromine (C2), making it the primary site for nucleophilic substitution.

Green regions denote neutral potential.

The MEP map visually confirms the reactivity patterns predicted by HOMO-LUMO and NBO analyses.

Computational methods are instrumental in mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. researchgate.net For this compound, a common reaction is the SN2 nucleophilic substitution, where a nucleophile displaces the bromide ion.

Using DFT, chemists can model the approach of a nucleophile (e.g., hydroxide, OH⁻) to the C2 carbon. The calculations can locate the transition state structure and determine its energy, which corresponds to the activation energy of the reaction. This allows for a quantitative prediction of reaction rates and provides insights into the stereochemical outcome (inversion of configuration at the chiral center), which is a hallmark of the SN2 mechanism. Comparing the activation energies for different competing pathways can reveal the most likely reaction mechanism. mdpi.com

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic analysis provides the experimental data needed to confirm the structure and stereochemistry predicted by computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show distinct signals for the two non-equivalent methyl groups of the esters, a multiplet for the methine proton at C2 (CH-Br), and a characteristic ABX pattern or a pair of doublets of doublets for the diastereotopic methylene (B1212753) protons at C3.

¹³C NMR: Would display signals for the two methyl carbons, the methylene carbon, the methine carbon attached to bromine (shifted downfield), and the two distinct carbonyl carbons of the ester groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the C=O stretch of the ester groups (typically around 1730-1750 cm⁻¹). Weaker absorptions corresponding to C-O and C-Br stretching would also be present at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (225.04 g/mol ). The fragmentation pattern would likely show the loss of a bromine atom and methoxy (B1213986) groups, providing further structural evidence. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) are essential for confirming the absolute stereochemistry. The CD spectrum of the (S)-enantiomer would be the mirror image of the (R)-enantiomer, providing unambiguous proof of the compound's chirality.

By combining these computational and spectroscopic approaches, a complete and accurate portrait of this compound's structure, stability, reactivity, and stereochemistry can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational preferences of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the diastereotopic protons of the succinate (B1194679) backbone. The chemical shift of the proton attached to the chiral carbon bearing the bromine atom would be significantly downfield due to the deshielding effect of the electronegative bromine. The coupling constants between the vicinal protons on the C2 and C3 carbons are particularly informative for determining the molecule's preferred conformation in solution. Analysis of these coupling constants, often in conjunction with computational models, can reveal the relative populations of different staggered conformations (gauche and anti). For comparison, the ¹H NMR spectrum of the parent compound, dimethyl succinate, shows a singlet for the four methylene protons and a singlet for the six methoxy protons, indicating a symmetrical structure. The introduction of the bromine atom in this compound breaks this symmetry, leading to a more complex spectrum that is highly sensitive to the molecule's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information about the carbon framework of this compound. The spectrum is expected to show four distinct signals corresponding to the two non-equivalent carbonyl carbons, the chiral carbon attached to the bromine, the methylene carbon, and the two methoxy carbons. The chemical shift of the carbon atom bonded to the bromine will be significantly shifted compared to the corresponding carbon in dimethyl succinate, providing clear evidence of the substitution. Predicted ¹³C NMR data for dimethyl succinate shows signals for the carbonyl carbons and the methylene carbons. The introduction of the bromine atom is expected to shift the signal of the adjacent carbon to a lower field. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the ¹³C NMR chemical shifts for different conformers of this compound, aiding in the interpretation of the experimental spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (at C1) | - | ~170 |

| CH-Br | ~4.5 | ~45 |

| CH₂ | ~3.0 | ~35 |

| C=O (at C4) | - | ~172 |

| OCH₃ (at C1) | ~3.7 | ~52 |

| OCH₃ (at C4) | ~3.8 | ~53 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and the known effects of bromine substitution. Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups of the ester functionalities. These are typically observed in the region of 1730-1750 cm⁻¹. The presence of two distinct carbonyl peaks could indicate different electronic environments for the two ester groups, possibly due to conformational effects. Other characteristic bands include the C-O stretching vibrations of the ester groups, typically found in the 1000-1300 cm⁻¹ region, and the C-H stretching and bending vibrations of the methyl and methylene groups. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. An experimental IR spectrum of the racemic mixture of dimethyl bromosuccinate shows a strong carbonyl peak around 1740 cm⁻¹, consistent with the presence of the ester functional groups.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The carbonyl stretching vibrations are also observable in the Raman spectrum, although their intensities may differ from those in the IR spectrum. The C-C backbone vibrations and the C-Br stretch are often more prominent in the Raman spectrum. Computational methods can be used to predict the Raman spectrum of this compound, which can aid in the assignment of the observed vibrational modes and provide further insights into the molecular structure.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-Br | Stretching | 500 - 700 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. A key feature of the mass spectrum will be the presence of a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for any bromine-containing ion, separated by two mass-to-charge units (m/z).

The fragmentation of this compound under EI conditions is likely to proceed through several pathways. Common fragmentation patterns for esters include the loss of an alkoxy group (-OCH₃) or an alkoxycarbonyl group (-COOCH₃). Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route. The loss of a bromine radical is another expected fragmentation pathway. The mass spectrum of the related compound, dimethyl succinate, shows a molecular ion peak and characteristic fragments corresponding to the loss of methoxy and carbomethoxy groups. The presence of the bromine atom in this compound will significantly influence the fragmentation, leading to the formation of bromine-containing fragment ions with their characteristic isotopic signature.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |

| 224 | 226 | [M]⁺ (Molecular Ion) |

| 193 | 195 | [M - OCH₃]⁺ |

| 165 | 167 | [M - COOCH₃]⁺ |

| 145 | - | [M - Br]⁺ |

| 59 | - | [COOCH₃]⁺ |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy techniques are essential for the characterization of chiral molecules like this compound, as they provide information about the molecule's absolute configuration and enantiomeric purity.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its stereochemistry. The CD spectrum of this compound would be expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions of the carbonyl chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. Time-dependent density functional theory (TD-DFT) is a powerful computational tool used to predict the CD spectra of chiral molecules, which can be invaluable for assigning the absolute configuration when experimental data is unavailable or ambiguous. nih.gov

The enantiomeric purity of a sample of this compound can be determined by measuring its specific rotation and comparing it to the value for the pure enantiomer (if known) or by using chiral chromatography.

Advanced Applications in Organic Synthesis and Materials Science Research

Precursor for Enantiopure Compounds

The chirality of (S)-Dimethyl bromosuccinate (B1262339) is fundamental to its utility in synthesizing enantiopure compounds, which are crucial in the pharmaceutical and agrochemical industries due to the stereospecific interactions of enantiomers with biological systems. smolecule.com The compound serves as an excellent starting material for introducing chirality into target molecules, ensuring the desired biological activity and minimizing potential off-target effects.

Synthesis of Chiral Intermediates for Pharmaceutical and Agrochemical Research

(S)-Dimethyl bromosuccinate is a key precursor in the synthesis of chiral intermediates for a wide range of biologically active molecules. The bromine atom can be readily displaced by various nucleophiles through substitution reactions, allowing for the introduction of diverse functional groups with retention or inversion of configuration at the chiral center. This reactivity is particularly valuable in the development of new drugs and pesticides, where specific stereoisomers often exhibit significantly higher efficacy and better safety profiles. nih.govnih.gov

The primary mechanism for these transformations is the nucleophilic substitution reaction. Given that the bromine is attached to a secondary carbon, the reaction can proceed via an S(_N)2 mechanism, which results in a predictable inversion of stereochemistry. This stereospecificity is critical for controlling the absolute configuration of the resulting product.

Table 1: Representative Nucleophilic Substitution Reactions for Chiral Intermediates

| Nucleophile (Nu⁻) | Product Structure | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Azide (N₃⁻) | R-N₃ | Chiral Azide | Precursor for chiral amines, amino acids, and triazoles |

| Cyanide (CN⁻) | R-CN | Chiral Nitrile | Intermediate for carboxylic acids, amines, and amides |

| Thiolate (RS⁻) | R-SR' | Chiral Thioether | Synthesis of sulfur-containing pharmaceuticals |

Note: "R" represents the dimethyl succinate (B1194679) backbone.

This strategic use of this compound allows synthetic chemists to access a wide array of chiral building blocks that are essential for the discovery and development of new therapeutic agents and crop protection chemicals. nih.govnih.gov For instance, chiral amines and amino acids derived from these intermediates are foundational components of many antiviral and anticancer drugs. ias.ac.ingoogle.com

Construction of Bioactive Molecules (e.g., Lactones, Butyrolactones)

The γ-butyrolactone framework is a privileged structure found in numerous natural products and synthetic pharmaceuticals exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.gov this compound serves as an effective starting material for the stereoselective synthesis of these important heterocyclic compounds.

A common synthetic strategy involves an initial nucleophilic substitution to introduce a side chain, followed by reduction of one of the ester groups to a primary alcohol. Subsequent intramolecular cyclization (lactonization) under appropriate conditions yields the desired chiral γ-butyrolactone. The stereocenter from the starting bromosuccinate is retained, thereby controlling the stereochemistry of the final product.

For example, reaction with a carbon nucleophile (e.g., an organocuprate) can introduce an alkyl or aryl group. Subsequent selective reduction of the ester group distal to the chiral center, followed by acid- or base-catalyzed cyclization, would furnish a chiral γ-butyrolactone. This approach provides a reliable route to compounds like Butyrolactone I analogues, which are known inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. nih.gov

Scaffold for Complex Molecular Architectures

The inherent functionality and stereochemistry of this compound make it an ideal scaffold for the assembly of complex molecules containing multiple stereocenters and diverse functional groups.

Assembly of Polyfunctionalized Chiral Succinate Derivatives with Multiple Stereocenters

The existing stereocenter in this compound can effectively direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. This substrate-controlled diastereoselectivity is a powerful tool for creating adjacent stereocenters with a predictable relative configuration.

For instance, the enolate derived from this compound can react with an electrophile. The chiral center adjacent to the enolate can influence the facial selectivity of the electrophilic attack, leading to the formation of one diastereomer in preference to the other. This allows for the construction of highly substituted succinate derivatives with two or more contiguous stereocenters. Such polyfunctionalized building blocks are invaluable in the total synthesis of complex natural products and pharmaceuticals.

Table 2: Diastereoselective Reactions for Building Complexity

| Reaction Type | Electrophile/Reagent | Key Transformation | Stereochemical Control |

|---|---|---|---|

| Enolate Alkylation | Alkyl Halide (R'-X) | Forms a new C-C bond alpha to an ester | Existing stereocenter directs incoming alkyl group |

| Aldol Reaction | Aldehyde (R'CHO) | Forms a β-hydroxy ester derivative | Chiral center influences the formation of new stereocenters at α and β positions |

These strategies enable the assembly of intricate molecular frameworks where the relative and absolute stereochemistry is precisely controlled, starting from a simple, commercially available chiral precursor.

Synthesis of Chiral Acyclic Molecules

Beyond cyclic systems, this compound is instrumental in the synthesis of complex chiral acyclic molecules. Stereocontrolled transformations are essential for building these molecules, which often serve as key fragments for the synthesis of larger, biologically active compounds.

A key reaction in this context is the S(_N)2 substitution, which proceeds with a complete inversion of configuration at the stereocenter. libretexts.orgpressbooks.pub This predictable stereochemical outcome allows chemists to design synthetic routes that systematically build up a chiral acyclic chain. For example, the bromine can be displaced by a carbon nucleophile with inversion of configuration. The resulting product can then undergo further transformations at the ester groups, such as reduction, oxidation, or conversion to other functional groups, to elongate the carbon chain while maintaining stereochemical integrity. This iterative process of substitution and functional group manipulation is a cornerstone of modern asymmetric synthesis.

Development of Chiral Polymers and Other Advanced Materials

The principles of chirality can be extended from small molecules to macromolecules, leading to the development of chiral polymers with unique properties and applications in areas such as enantioselective separation, asymmetric catalysis, and chiroptical materials.

This compound can be envisioned as a precursor to chiral monomers for the synthesis of novel polyesters. For example, the bromo-ester can be converted into a chiral diol, (S)-2-bromo-1,4-butanediol, through reduction of the two ester groups. Alternatively, it can be converted to a chiral dicarboxylic acid derivative. These chiral monomers can then be used in polycondensation reactions to produce chiral analogues of common biodegradable polymers like poly(butylene succinate) (PBS). researchgate.netnih.gov

The incorporation of this inherent chirality into the polymer backbone can induce the formation of stable helical structures. bohrium.com Such chiral polymers are of significant interest for advanced applications:

Chiral Stationary Phases (CSPs): Chiral polymers can be used as the stationary phase in chromatography columns to separate racemic mixtures, a critical process in the pharmaceutical industry.

Asymmetric Catalysis: The chiral polymer can act as a scaffold for catalytic sites, creating a chiral environment that can induce enantioselectivity in chemical reactions.

Chiroptical Materials: These polymers can exhibit unique interactions with polarized light, making them suitable for applications in optical devices and sensors. mdpi.com

The synthesis of chiral polymers from monomers derived from this compound represents a promising avenue for creating next-generation materials where molecular-level chirality dictates macroscopic function.

Integration into Polymer Backbones for Chiral Properties

Research into chiral polymers has demonstrated that the introduction of stereogenic centers into the polymer backbone or as side chains can lead to the formation of helical polymer structures. These helical conformations are responsible for the macroscopic chiral properties of the material, such as the ability to selectively reflect circularly polarized light. For instance, polymers derived from chiral monomers, such as N-substituted maleimides, have been shown to exhibit high specific rotations, indicating a well-defined chiral secondary structure. The chirality of the resulting polymers is often influenced by the stereogenic centers in the monomer units, which is a result of asymmetric induction during the polymerization process.

In this context, this compound can serve as a precursor to chiral monomers. The bromine atom can be substituted with a polymerizable group, and the ester functionalities can be modified to tune the solubility and processing characteristics of the resulting polymer. The inherent chirality of the succinate backbone would then be incorporated into the polymer, potentially influencing its secondary structure and leading to materials with tailored chiroptical properties.

| Monomer Type | Polymerization Method | Resulting Chiral Property | Potential Role of this compound |

| Chiral N-substituted maleimides | Asymmetric anionic polymerization | High specific rotation, helical conformation | Precursor for the synthesis of the chiral N-substituent |

| Chiral norbornene derivatives | Ring-opening metathesis polymerization (ROMP) | Enantioselective membrane separation, chiral stationary phases | Precursor for the synthesis of chiral alcohols to functionalize the norbornene monomer |

| Chiral methacrylates | Asymmetric cyclopolymerization | Main-chain chirality | Precursor for chiral diols used as templates |

Exploration in Chiroptical Emitters and Related Functional Materials

Chiroptical materials, which exhibit differential interactions with left- and right-circularly polarized light, are at the forefront of materials science research with potential applications in displays, optical data storage, and spintronics. The development of organic chiroptical emitters is a particularly active area. The chirality in these materials can arise from the molecular structure of the emitter itself or from the supramolecular arrangement of chromophores.

This compound, as a chiral building block, can be utilized in the synthesis of chiral ligands for metal-based emitters or as a component of purely organic chiral chromophores. The stereocenter in the succinate moiety can induce a helical or twisted conformation in the final molecule, which is often a prerequisite for strong chiroptical activity, such as circularly polarized luminescence (CPL).

Research has shown that even subtle changes in molecular geometry, induced by a chiral center, can have a significant impact on the chiroptical properties of a material. For instance, the introduction of enantiopure side chains on conjugated polymers can lead to the formation of chiral aggregates that exhibit strong circular dichroism and CPL. While direct examples involving this compound are not prevalent in the literature, its role as a versatile chiral precursor allows for its theoretical application in the synthesis of such advanced materials. The principles of asymmetric synthesis, for which this compound is a staple, are fundamental to creating the enantiomerically pure components needed for these technologies. smolecule.com

| Material Class | Chiroptical Phenomenon | Potential Synthetic Utility of this compound |

| Chiral Conjugated Polymers | Circularly Polarized Luminescence (CPL) | Synthesis of chiral side chains to induce helical polymer conformation |

| Metal-Organic Frameworks (MOFs) | Enantioselective sensing and catalysis | Synthesis of chiral organic linkers |

| Small Molecule Chiral Emitters | Circular Dichroism (CD) | As a chiral scaffold to build complex organic chromophores |

Applications in Enzyme Mechanism Studies and Biochemical Assays

The stereospecific nature of enzymatic reactions makes chiral molecules invaluable tools for studying their mechanisms and for developing biochemical assays. The precise three-dimensional arrangement of atoms in a molecule like this compound allows it to interact with the active site of an enzyme in a highly selective manner.

Probing Biochemical Pathways through Stereoselective Interactions

Enzymes often exhibit a high degree of stereoselectivity, meaning they will bind to or catalyze a reaction with one enantiomer of a chiral substrate or inhibitor far more effectively than the other. This property can be exploited to probe the structure and function of enzyme active sites and to elucidate biochemical pathways.